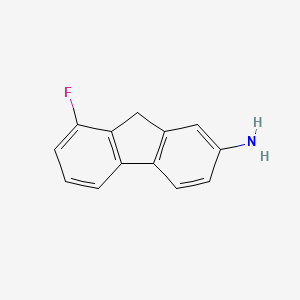

8-Fluoro-9h-fluoren-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

363-14-4 |

|---|---|

Molecular Formula |

C13H10FN |

Molecular Weight |

199.22 g/mol |

IUPAC Name |

8-fluoro-9H-fluoren-2-amine |

InChI |

InChI=1S/C13H10FN/c14-13-3-1-2-11-10-5-4-9(15)6-8(10)7-12(11)13/h1-6H,7,15H2 |

InChI Key |

IVTOGTCHWXYMEG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C(=CC=C3)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Fluoro 9h Fluoren 2 Amine and Its Derivatives

Precursor Synthesis and Starting Material Derivatization

The journey to synthesizing 8-Fluoro-9H-fluoren-2-amine begins with the creation of appropriately substituted starting materials. The fluorenone core is a common and versatile intermediate that allows for the introduction of necessary functional groups.

The synthesis often commences with fluorene (B118485), which can be oxidized to 9-fluorenone (B1672902). wikipedia.org This ketone functionality then serves as a directing group and a reactive site for further modifications. The fluorenone core can be functionalized through various electrophilic substitution reactions to introduce the required fluorine and a precursor to the amine group, typically a nitro group.

The general strategy involves creating a fluorenone molecule with substituents at the C2 and C8 positions. For instance, the synthesis could start from a commercially available or prepared fluorene, which is then oxidized. The resulting fluorenone can undergo nitration to introduce a nitro group. Subsequent halogenation, specifically fluorination, can be challenging and may require specialized reagents or a multi-step sequence starting from a different functional group. Highly functionalized fluorenones can be synthesized via methods like intramolecular cyclization of specific terphenyl derivatives or through palladium-catalyzed cascade reactions. researchgate.net

A plausible synthetic route involves the nitration of a fluorene precursor, followed by oxidation to the fluorenone, and then a subsequent functionalization to introduce the fluorine atom. The synthesis of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine often starts with the bromination and nitration of 9,9-dimethylfluorene to create a dually substituted precursor.

Table 1: Key Functionalization Reactions for the Fluorenone Core

| Reaction Type | Reagents & Conditions | Purpose | Reference |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Conversion of fluorene to 9-fluorenone. | wikipedia.org |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group (-NO₂) onto the aromatic ring, a precursor to the amine. | wikipedia.org |

| Halogenation | N-bromosuccinimide (NBS), Br₂ | Introduction of a halogen (e.g., bromine) which can be a site for coupling or substitution. | |

| Nucleophilic Substitution | CuCN | Replacement of a leaving group (e.g., bromine) with a nitrile (-CN). acs.orgnih.gov | acs.orgnih.gov |

The most common and efficient method for introducing the amine group onto the fluorene ring is through the reduction of a nitro group (-NO₂). ontosight.ai This nitro group is typically introduced in an earlier step via electrophilic nitration of the fluorene or fluorenone core.

Once a precursor such as 8-fluoro-2-nitro-9H-fluorenone is synthesized, the nitro group can be selectively reduced to the primary amine. This transformation is a critical step in forming the target molecule. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule. For example, the reduction of a nitro group on a fluorene derivative has been successfully achieved using hydrazine (B178648) (NH₂NH₂) in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This method is effective and widely used in the synthesis of fluoren-2-amine derivatives. nih.gov Other protocols include the use of iron (Fe) powder in glacial acetic acid. Following the reduction of the nitro group to an amine, the ketone at the C9 position of the fluorenone can be reduced to a methylene (B1212753) group (-CH₂) to yield the final 9H-fluorene structure. This reduction can be accomplished using agents like sodium borohydride (B1222165) (NaBH₄). youtube.comwebassign.net

Amination Strategies for Fluorene Derivatives

Direct amination strategies offer alternative pathways to introduce the amine group onto the fluorene scaffold. These methods can be applied to fluorene derivatives that already possess the desired fluorine substituent.

Reductive amination is a powerful method that directly converts a ketone into an amine in a single pot. For the synthesis of fluoren-2-amine derivatives, this would involve the reaction of a fluorenone precursor with an amine source, such as ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent.

The process begins with the reaction of the carbonyl group of the fluorenone with the amine to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. While classic reducing agents like sodium borohydride can be used, more advanced catalytic systems have been developed. For example, iridium and rhodium complexes have been shown to be effective catalysts for the reductive amination of ketones with carbon monoxide as the reducing agent, often in an aqueous environment. acs.org This protocol allows for the synthesis of secondary and tertiary amines from ketones and primary or secondary amines, respectively. acs.org

Nucleophilic aromatic substitution (SNAr) provides a direct route for introducing an amino group by displacing a suitable leaving group on the fluorene ring. ontosight.ai This strategy requires a precursor such as 2-bromo-8-fluoro-9H-fluorene. The presence of an electron-withdrawing fluorine atom can activate the ring system towards nucleophilic attack.

In this approach, the halogenated fluorene derivative is treated with a nucleophilic amine source, such as ammonia, an alkylamine, or an arylamine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The success of this reaction depends on the nature of the leaving group (halogens are common) and the nucleophilicity of the aminating agent. For example, reacting 9,9-dibromofluorene with propylamine (B44156) can lead to the formation of an amine derivative.

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates, making it highly suitable for the synthesis of this compound from an appropriately halogenated precursor. wikipedia.orgresearchgate.net

The reaction typically involves coupling an aryl halide (e.g., 2-bromo-8-fluoro-9H-fluorene) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial for the reaction's success and has evolved over time. Early systems used monodentate phosphine ligands, while later generations of catalysts employ bulky, electron-rich biaryl phosphine ligands that significantly improve reaction efficiency, scope, and conditions. sigmaaldrich.com These advanced catalyst systems can couple a wide variety of amines, including primary amines and even ammonia equivalents, with aryl chlorides, bromides, and iodides under relatively mild conditions. wikipedia.orgsigmaaldrich.com

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Generation | Palladium Source | Ligand Type | Typical Base | Key Features | Reference |

| First Generation | Pd(dba)₂ | Monodentate phosphines (e.g., P(o-tolyl)₃) | NaOt-Bu | Foundational system, often requires higher temperatures. | wikipedia.org |

| Second Generation | Pd(OAc)₂ or Precatalysts | Bidentate phosphines (e.g., BINAP, DPPF) | NaOt-Bu, Cs₂CO₃ | Improved rates and yields, expanded scope to primary amines. wikipedia.org | wikipedia.orgacs.org |

| Third/Fourth Generation | Precatalysts (e.g., G3, G4) | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | K₃PO₄, K₂CO₃ | High stability, low catalyst loadings, mild conditions, broad substrate scope. | sigmaaldrich.com |

Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. In the context of synthesizing this compound, these approaches focus on reducing waste, avoiding hazardous reagents, and utilizing catalytic methods in greener solvents.

Catalytic Transfer Hydrogenation: A primary green route to aromatic amines is the reduction of the corresponding nitro compounds. For the synthesis of this compound, this would involve the catalytic transfer hydrogenation (CTH) of a precursor, 8-fluoro-2-nitro-9H-fluorene. CTH is advantageous as it often uses safer, more easily handled hydrogen donors in place of high-pressure hydrogen gas and can be performed in aqueous solvent systems. acs.orgmdpi.comursinus.edu

Recent advancements have focused on developing highly efficient and recyclable catalysts. For instance, palladium nanoparticles supported on magnetic materials (e.g., Pd@Fe₃O₄) have demonstrated remarkable efficacy for the hydrogenation of nitroarenes in water, allowing for easy magnetic recovery and reuse of the catalyst. acs.org The reduction of various nitroarenes to their corresponding anilines has been achieved with high selectivity and yield, tolerating a range of other functional groups. acs.orgnih.gov This methodology is directly applicable to the reduction of an 8-fluoro-2-nitro-9H-fluorene precursor.

| Catalyst | Hydrogen Donor | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Pd@Fe₃O₄ (Palladium on Superparamagnetic Iron Oxide Nanoparticles) | Tetrahydroxydiboron (THDB) / H₂O | Water | 80 °C, 1 h | Magnetically recoverable catalyst, high yield, green solvent. | acs.org |

| Palladium on Carbon (Pd/C) | Ammonium formate | N/A (Mechanochemical) | Solid-state ball milling | Solvent-free, uses stable hydrogen donor, high yield. | mdpi.com |

| Palladium Nanoparticles (Pd NPs) | Dimethylamine-borane | Water/Methanol | Room Temperature, 10 min | Rapid reaction at ambient temperature, catalyst recyclable. | rsc.org |

| Hydrogenase on Carbon (Hyd-1/C) | H₂ (1 atm) | Aqueous buffer | Ambient Temp, 1-12 h | Biocatalytic, highly chemoselective, tolerant to halogens. | nih.gov |

Enzymatic Synthesis: Biocatalysis, utilizing enzymes to perform chemical transformations, represents a pinnacle of green chemistry. Amine transaminases (ATAs) are particularly powerful for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.org To produce this compound, one could envision the amination of 8-fluoro-9H-fluoren-2-one. However, a more common application is in the synthesis of chiral amines, where a prochiral ketone is converted with excellent enantioselectivity. For instance, an (R)-selective or (S)-selective transaminase could be used to produce chiral amines with a stereocenter at a different position, such as the C9 carbon, if a suitable diketone precursor were available. The use of enzymes operates under mild, aqueous conditions and offers unparalleled selectivity, eliminating the need for protecting groups and reducing waste streams. nih.govnih.gov

Regioselective Fluorination Techniques

Introducing a fluorine atom at a specific position on an aromatic ring is a significant synthetic challenge. For this compound, the key is to control the fluorination to occur specifically at the C-8 position.

Direct C-H fluorination involves the conversion of a carbon-hydrogen bond directly into a carbon-fluorine bond, an ideal transformation from an atom economy perspective. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly employed for this purpose. organic-chemistry.orgcas.cn However, achieving regioselectivity on a complex molecule like 9H-fluoren-2-amine is difficult, as multiple aromatic C-H bonds are available for reaction.

Modern strategies to control regioselectivity include:

Photocatalysis: Visible-light-activated catalysts can generate radical species that enable selective C-H abstraction. For example, 9-fluorenone itself has been used as a photoorganocatalyst to mediate the fluorination of benzylic C-H bonds (the C-9 position of fluorene) with Selectfluor®. organic-chemistry.org Directing this reactivity to a specific aromatic position like C-8 would require a catalyst or directing group that positions the reactive species precisely.

Supramolecular Control: Advanced methods utilize host-guest chemistry to control reaction sites. By complexing a substrate within a molecular receptor, specific C-H bonds can be shielded while others are exposed to the fluorinating agent. This approach has been shown to shift reactivity to remote positions (e.g., C8 and C9) on linear amines, overriding the intrinsic reactivity of other C-H bonds. acs.org Applying this concept to a fluorene-based substrate could provide a pathway to C-8 selectivity.

While a direct, one-step fluorination of 9H-fluoren-2-amine to its 8-fluoro derivative is synthetically challenging, these emerging techniques offer potential future routes.

A more established and predictable method for regioselective fluorination is through a multi-step sequence involving halogen exchange, often called the Halex reaction. This process typically involves the nucleophilic substitution of a heavier halogen (like bromine or iodine) with fluoride (B91410).

A plausible synthetic route to this compound via this method would be:

Synthesis of an 8-Bromo Precursor: Start with a readily available fluorene derivative, such as 2-bromofluorene. Perform electrophilic nitration. The directing effects of the bromine and the fluorene ring system would need to be carefully controlled to achieve nitration at the desired C-7 position (which becomes C-2 in the final product numbering after the amine is introduced). This would yield 2-bromo-7-nitro-9H-fluorene. The synthesis of related halogenated fluorenes, such as 2,7-dibromofluorene, is well-established. researchgate.netresearchgate.net

Halogen Exchange (Halex Reaction): The bromo-substituted precursor is then treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like DMSO or sulfolane. The reaction may be facilitated by a phase-transfer catalyst. This step replaces the bromine atom with fluorine to give 2-fluoro-7-nitro-9H-fluorene.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to the target amine, as described in the green chemistry section (2.2.4), to yield this compound.

This indirect approach offers superior control over the position of the fluorine atom compared to direct fluorination methods.

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality to the this compound scaffold, most commonly at the C-9 position, requires stereoselective synthetic methods. Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to achieve this.

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.org A key strategy for creating a chiral center at the C-9 position of the fluorene ring involves the asymmetric reduction of a ketone precursor, 8-fluoro-9-fluorenone.

Asymmetric Hydrogenation: The ketone can be reduced to a chiral alcohol (8-fluoro-9H-fluoren-9-ol) using catalytic hydrogenation with a chiral metal complex. Catalysts based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands (e.g., chiral phosphines) are highly effective for the enantioselective reduction of ketones to alcohols. ajchem-b.com The resulting chiral alcohol can then be converted to the corresponding chiral amine through subsequent reactions, such as a Mitsunobu reaction or conversion to a leaving group followed by substitution with an amine source.

| Catalyst System | Substrate Type | Product Type | Typical Selectivity | Reference |

|---|---|---|---|---|

| Ru/Rh/Ir complexes with chiral ligands (e.g., BINAP, SpiroPAP) | Prochiral ketones | Chiral secondary alcohols | Often >95% ee | ajchem-b.com |

| Chiral Oxazaborolidines (Corey-Bakshi-Shibata catalyst) | Prochiral ketones | Chiral secondary alcohols | High ee | ru.nl |

| Chiral Primary Amine Organocatalysts | α,β-Unsaturated aldehydes/ketones | Chiral adducts | Variable, can be high | frontiersin.org |

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a diastereoselective reaction. wikipedia.orgsigmaaldrich.com After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is one of the most powerful and widely used for the asymmetric synthesis of chiral amines. cas.cnosi.lv

A robust strategy to synthesize a chiral C-9 amine derivative of this compound would proceed as follows:

Condensation: The precursor, 8-fluoro-9-fluorenone, is condensed with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-tert-butanesulfinyl ketimine.

Diastereoselective Reduction: The C=N bond of the ketimine is then reduced. The bulky and chiral sulfinyl group effectively shields one face of the imine, forcing the reducing agent (e.g., NaBH₄ or L-Selectride) to attack from the less hindered face. This results in the formation of the corresponding sulfinamide with high diastereoselectivity. osi.lvresearchgate.net

Auxiliary Cleavage: The final step involves the removal of the tert-butanesulfinyl auxiliary, typically by treatment with a strong acid such as HCl in an alcohol solvent. This cleavage yields the free, enantiomerically enriched primary amine at the C-9 position.

This method is highly reliable and provides access to chiral amines with predictable stereochemistry. cas.cnacs.org

| Auxiliary | Typical Application | Key Advantage | Reference |

|---|---|---|---|

| (R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Synthesis of chiral amines from ketones/aldehydes. | High diastereoselectivity in additions to imines; easily removed. | cas.cnosi.lv |

| Oxazolidinones (Evans' Auxiliaries) | Asymmetric alkylations, aldol (B89426) reactions, and conjugations. | Excellent stereocontrol in enolate reactions; crystalline products. | wordpress.com |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids and ketones. | High crystallinity of derivatives, excellent stereocontrol. | nih.gov |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, Michael additions, alkylations. | High stereoselectivity, robust and crystalline. | sigmaaldrich.com |

Multi-Component Reaction Approaches for Fluorenyl Amine Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. organic-chemistry.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. wikipedia.org In the context of fluorenyl amine chemistry, MCRs offer efficient pathways to novel derivatives that are of interest in medicinal chemistry and materials science.

One notable example of a multi-component reaction involving a fluorenyl amine is the synthesis of furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives. tandfonline.comresearchgate.net This reaction proceeds via a one-pot condensation of 9H-fluoren-2-amine, an aromatic aldehyde, and tetronic acid. tandfonline.com The use of microwave irradiation in glacial acetic acid has been shown to be an effective method for promoting this transformation, leading to high yields in a short reaction time. tandfonline.comresearchgate.net This approach highlights the utility of MCRs in creating complex, fused heterocyclic systems based on the fluorene framework.

The reaction is versatile, allowing for the incorporation of various aromatic aldehydes, which introduces structural diversity into the final product. The table below summarizes the synthesis of several furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives using this methodology.

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-phenyl-furo[3,4-b]indeno[2,1-f]quinolin-1-one | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-furo[3,4-b]indeno[2,1-f]quinolin-1-one | 88 |

| 3 | 4-Methylbenzaldehyde | 2-(4-methylphenyl)-furo[3,4-b]indeno[2,1-f]quinolin-1-one | 86 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-furo[3,4-b]indeno[2,1-f]quinolin-1-one | 82 |

| 5 | 3-Nitrobenzaldehyde | 2-(3-nitrophenyl)-furo[3,4-b]indeno[2,1-f]quinolin-1-one | 79 |

Table 1: Synthesis of furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives via a three-component reaction. tandfonline.com

While direct examples of multi-component reactions involving this compound are not extensively reported in the literature, the principles of MCRs such as the Ugi and Passerini reactions suggest their applicability. wikipedia.orgwikipedia.org The Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a well-established method for the synthesis of α-acylamino amides. wikipedia.org Similarly, the Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org

Theoretically, this compound could serve as the amine component in an Ugi reaction. This would allow for the introduction of the fluorinated fluorenyl scaffold into a diverse range of peptide-like structures. The reaction would involve combining this compound with a suitable aldehyde or ketone, a carboxylic acid, and an isocyanide. The resulting products would possess significant molecular complexity, incorporating four distinct building blocks in a single operation.

Similarly, while the Passerini reaction does not directly utilize a primary amine, a derivative of this compound, such as a corresponding isocyanide, could be employed. The development of synthetic routes to isocyanides from primary amines is well-established, thus opening the door for the inclusion of the 8-fluoro-9H-fluorenyl moiety in Passerini-type products.

The exploration of such multi-component reaction strategies with this compound and its derivatives holds considerable promise for the rapid generation of novel compounds with potential applications in various fields of chemical and biological research.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reactivity of the Amine Functional Group

The amine group (-NH2) at the 2-position of the fluorene (B118485) ring is a primary determinant of the molecule's chemical reactivity, participating in a variety of reactions typical for aromatic amines.

Nucleophilic Reactivity

The amine group in 8-Fluoro-9h-fluoren-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity is central to many of its chemical transformations. The reactivity of amines generally increases with basicity, with secondary amines often being more nucleophilic than primary amines. masterorganicchemistry.com However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com In the context of fluorene derivatives, the amine group's nucleophilicity allows it to react with various electrophiles. For instance, studies on similar fluoren-2-amine systems have shown that the amine group can readily participate in reactions such as condensations with aldehydes. researchgate.net

The nucleophilicity of amines is also influenced by the solvent, with reactivity being significantly lower in water compared to acetonitrile, although the relative reactivity trends between different amines often remain similar in both solvents. researchgate.net The "alpha-effect," where an adjacent atom with a lone pair enhances nucleophilicity, is a known phenomenon for some nucleophiles like hydrazines but is not typically observed for simple amines. masterorganicchemistry.comresearchgate.net

Oxidation and Reduction Pathways

The amine functional group and the fluorene system can undergo both oxidation and reduction reactions. The oxidation of fluorene derivatives can be initiated at different positions, including the C-2,3 positions, often leading to the formation of a fluorenone. researchgate.net The burning of fuels and electrochemical processes are examples of redox reactions. ncert.nic.in The amine group itself can be oxidized, though specific pathways for this compound are not extensively detailed in the provided results.

Reduction reactions are also pertinent. For example, the reduction of a nitro group at the 7-position of a fluorene derivative to an amino group has been accomplished using hydrazine (B178648). acs.orgnih.gov This highlights a common synthetic route where a nitro group serves as a precursor to the amine functionality. The electrochemical properties, including oxidation potentials, are important characteristics of these molecules, with studies showing that the removal of an electron from the fluorene unit requires significantly high potentials. acs.org

Acylation and Alkylation Reactions

The nucleophilic amine group of this compound is susceptible to acylation and alkylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. The Friedel–Crafts acylation, which typically involves an aromatic ring and an acyl chloride with a Lewis acid catalyst, introduces an acyl group onto the ring. sigmaaldrich.comthieme.de However, when an amine group is present on the aromatic substrate, it can react with the Lewis acid, deactivating the ring towards further electrophilic substitution. libretexts.org

Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reactions with alkyl halides. For instance, N-alkylation with propargyl bromide has been used in the synthesis of related cyclophane structures. beilstein-journals.org Reductive methylation, using reagents like paraformaldehyde and sodium cyanoborohydride, is another method to achieve N-alkylation, as demonstrated in the synthesis of a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile. acs.orgnih.gov It is important to note that polyalkylation can be a competing reaction in Friedel-Crafts alkylations. libretexts.org

Reactivity of the Fluorene Backbone

The fluorene ring system itself is an active participant in the chemical reactivity of the molecule, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds like fluorene. masterorganicchemistry.compressbooks.pub The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.compressbooks.pub

The regioselectivity of EAS on a substituted fluorene is directed by the existing functional groups. In this compound, both the amino group and the fluorine atom will influence the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The combined influence of these two groups will determine the ultimate substitution pattern. For instance, in the acetylation of 9H-fluorene, a mixture of 2-acetyl- and 4-acetyl-9H-fluorene is typically formed, with the 2-isomer being the major product. researchgate.net

Influence of Fluorine on Ring Activation/Deactivation

The fluorine atom at the 8-position has a significant electronic influence on the fluorene backbone. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which generally deactivates the aromatic ring towards electrophilic attack. unipi.it However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or +R effect), which directs incoming electrophiles to the ortho and para positions.

Computational studies, such as Density Functional Theory (DFT), have shown that fluorination can stabilize the fluorene molecule. cognizancejournal.com The substitution of fluorine can also lead to a smaller HOMO-LUMO gap, suggesting increased molecular reactivity and promotion of electronic transitions. cognizancejournal.com The electron-withdrawing nature of fluorine is evident from the significant negative partial charges on the fluorine atom and positive charges on the adjacent carbon atoms. cognizancejournal.com This redistribution of electron density alters the electronic structure and, consequently, the reactivity of the compound. cognizancejournal.com In some cases, the introduction of fluorine can lead to a red-shift in the UV-Vis absorption spectra, a characteristic of electron-withdrawing groups that stabilize the excited states of the molecule. cognizancejournal.com

Reactions at the 9-Position of Fluorene

The methylene (B1212753) bridge at the 9-position of the fluorene scaffold is the most reactive site for a variety of chemical transformations. This reactivity stems from the acidity of the C9-protons, which are flanked by two phenyl rings, allowing for the formation of a stable, aromatic cyclopentadienyl (B1206354) anion upon deprotonation. For this compound, this inherent reactivity is modulated by the electronic effects of the substituents on the aromatic rings.

Deprotonation and Alkylation: The most fundamental reaction at the 9-position involves the abstraction of a proton by a strong base (e.g., an alkoxide or organolithium reagent) to generate the corresponding fluorenyl anion. This anion is a powerful nucleophile that readily participates in SN2 reactions with various electrophiles, such as alkyl halides, to yield 9-mono- or 9,9-disubstituted derivatives. The electron-withdrawing fluorine atom at the C8 position is expected to slightly increase the acidity of the C9 protons, potentially facilitating anion formation.

Oxidation to Fluorenone: The methylene group at C9 is susceptible to oxidation. A common and efficient method involves aerobic oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent. sit.edu.cn This transformation converts the 9H-fluorene core into a 9-fluorenone (B1672902), yielding 2-amino-8-fluoro-9-fluorenone. This ketone can then serve as a precursor for a host of other derivatives, for instance, through condensation reactions at the carbonyl group. rsc.org

Condensation Reactions: The active methylene protons at the C9 position can participate in base-catalyzed condensation reactions with aldehydes and ketones, in a manner analogous to the Knoevenagel condensation. This provides a direct route to 9-ylidene-fluorene derivatives, which are valuable for their extended π-conjugation and applications in organic electronics.

Table 1: Representative Reactions at the 9-Position of this compound

| Reaction Type | Reagents | Product Type | Plausible Mechanism |

|---|---|---|---|

| Alkylation | 1. Strong Base (e.g., n-BuLi, t-BuOK) 2. Alkyl Halide (R-X) | 9-Alkyl-8-fluoro-9H-fluoren-2-amine | Nucleophilic substitution via fluorenyl anion intermediate. |

| Oxidation | O2 (Air), KOH, THF | 2-Amino-8-fluoro-9-fluorenone | Base-mediated aerobic oxidation. sit.edu.cn |

| Knoevenagel Condensation | Aldehyde (R-CHO), Base (e.g., piperidine) | 9-(Alkylidene)-8-fluoro-9H-fluoren-2-amine | Nucleophilic addition of fluorenyl anion to carbonyl, followed by dehydration. |

Intramolecular Rearrangements and Cyclization Mechanisms

The specific arrangement of the amino and fluoro substituents on the this compound scaffold opens up possibilities for intramolecular reactions to form novel heterocyclic systems fused to the fluorene core. These transformations are of significant interest for the synthesis of complex, polycyclic aromatic compounds.

Cyclization via the Amino Group: The nucleophilic primary amine at the C2 position is a key handle for intramolecular cyclization. If a suitable electrophilic center is introduced onto the fluorene skeleton, typically at an adjacent position like C1 or C3, the amine can attack intramolecularly to forge a new ring. For example, a derivative containing a carboxylic acid or ester at C1 could undergo intramolecular amidation to form a lactam. Such cyclizations can often be promoted by acid or base catalysts or through the formation of an activated intermediate. google.com

Cyclization via C-F Bond Activation: A more advanced strategy involves the intramolecular nucleophilic substitution of the fluorine atom at C8. While the C2-amino group is not geometrically positioned for a direct cyclization onto C8, modification of the amine to a different, potentially longer nucleophilic tether could enable such a reaction. For instance, acylation of the amine followed by activation of the resulting amide could create a nucleophile capable of displacing the fluoride (B91410). Iron-catalyzed intramolecular C-F amination represents a potential, albeit challenging, pathway for creating novel N-heterocycles. arabjchem.org

Table 2: Potential Intramolecular Cyclization Pathways

| Cyclization Strategy | Required Precursor Modification | Resulting Structure | Key Mechanistic Step |

|---|---|---|---|

| Intramolecular Amidation | Introduction of a carboxyl group at C1 or C3. | Fused Lactam Ring | Nucleophilic attack of the C2-amine onto the activated carboxyl group. |

| Pictet-Spengler Type Reaction | Conversion of the C2-amine to an imine adjacent to an activated aromatic position. | Fused Tetrahydroisoquinoline-like Ring | Intramolecular electrophilic substitution. |

| Intramolecular SNAr | Derivatization of the C2-amine into a suitable nucleophile (e.g., via an extended linker). | Novel Fused N-Heterocycle | Nucleophilic displacement of the C8-fluoride. arabjchem.org |

Derivatization Strategies and Analog Synthesis for Functional Enhancement

Modification of the Primary Amine Functionality

The primary amine group at the C2 position of the fluorene (B118485) ring is a versatile handle for a wide array of chemical transformations. These reactions allow for the introduction of diverse functional groups, significantly expanding the chemical space and potential applications of the resulting derivatives.

The conversion of the primary amine of 8-Fluoro-9h-fluoren-2-amine to secondary and tertiary amines can be achieved through various well-established synthetic methodologies. N-alkylation, for instance, involves the reaction of the primary amine with alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Another powerful method for the formation of secondary amines is reductive amination. This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

For the synthesis of tertiary amines, N-arylation reactions, such as the Buchwald-Hartwig amination, are particularly useful. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the primary amine and an aryl halide or triflate. This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Control over degree of alkylation possible. |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₄) | Secondary Amines | Forms an imine intermediate. |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates, Palladium Catalyst, Ligand, Base | Secondary/Tertiary Aryl Amines | Versatile for C-N bond formation. |

The primary amine of this compound readily undergoes reaction with carboxylic acids and their derivatives to form stable amide bonds. A common method involves the activation of a carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of the amine. Alternatively, the amine can be reacted directly with more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Imine derivatives, also known as Schiff bases, are formed through the condensation reaction of the primary amine with aldehydes or ketones. This reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium towards the product. The formation of the C=N double bond in imines introduces a new site of reactivity and can significantly influence the electronic properties of the fluorene system.

The versatile reactivity of the primary amine allows for its incorporation into a variety of nitrogen-containing heterocyclic systems. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazine (B50134) derivatives, while reaction with β-ketoesters can yield pyrimidines. These cyclization reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity. The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions employed.

Substitution on the Fluorene Ring System

In addition to modifying the amine group, the fluorene ring system itself can be functionalized to further modulate the properties of the molecule. The electron-rich nature of the aromatic rings allows for electrophilic substitution reactions, while the presence of the fluorine atom and the amine group directs the position of these substitutions.

The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, onto the fluorene ring can increase the electron density of the π-system. This generally leads to a red-shift in the absorption and emission spectra of the molecule. Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decreases the electron density. This can result in a blue-shift in the spectra and can also influence the molecule's electrochemical properties. The strategic placement of EDGs and EWGs is a powerful tool for tuning the optoelectronic properties of fluorene derivatives.

| Group Type | Example Groups | Effect on Fluorene Ring | Impact on Properties |

|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -CH₃, -NR₂ | Increases electron density | Red-shift in absorption/emission spectra |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃ | Decreases electron density | Blue-shift in absorption/emission spectra, altered electrochemical potential |

Extending the π-conjugated system of this compound is a key strategy for enhancing its optical and electronic properties, particularly for applications in organic electronics and photonics. This can be achieved through various cross-coupling reactions that form new carbon-carbon bonds on the fluorene ring.

Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings are widely employed for this purpose. For instance, if a bromo or iodo substituent is introduced onto the fluorene ring, a Suzuki coupling with an arylboronic acid can be used to append an additional aromatic ring, thereby extending the π-conjugation. Similarly, a Heck coupling with an alkene can introduce a vinyl group, which also extends the conjugated system.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is another valuable tool for creating extended π-systems. The introduction of an ethynyl (B1212043) linkage can significantly impact the electronic communication between different parts of the molecule. These extensions of the π-system often lead to significant changes in the absorption and emission wavelengths, as well as the quantum yields of fluorescence, making them highly desirable for the development of new fluorescent materials. nih.gov

Incorporation of Spiro-Fluorene Architectures

Spiro-fluorene architectures, characterized by two molecular entities linked by a common spiro atom, have garnered significant attention in materials science. Their three-dimensional and rigid structures can effectively suppress intermolecular aggregation and enhance the morphological stability of thin films, which is highly beneficial for the performance of organic electronic devices. The incorporation of the this compound moiety into spiro-fluorene structures can be a strategic approach to fine-tune the optoelectronic properties of the resulting materials.

One of the most prominent classes of spiro-fluorene compounds is based on the spiro[fluorene-9,9′-xanthene] (SFX) core. The synthesis of SFX derivatives containing the this compound unit can be envisioned through established synthetic routes. For instance, a key intermediate, a substituted 2-bromofluorene, could be reacted with a functionalized xanthene derivative in a one-pot acid-catalyzed reaction to form the spiro core. Subsequent functionalization, such as the introduction of an amino group via Buchwald-Hartwig amination, could yield the desired this compound-containing SFX derivative.

The presence of the fluorine atom can enhance the thermal and oxidative stability of the molecule, while the amino group provides a site for further derivatization or can act as a hole-transporting moiety. The resulting spiro compounds are expected to possess high glass transition temperatures (Tg), contributing to the long-term stability of devices.

| Compound | Spiro Core | Functional Groups | Potential Application |

| SFX-F-NH2 | spiro[fluorene-9,9′-xanthene] | 8-Fluoro, 2-Amino | Hole-Transporting Material |

| SFX-F-NPh2 | spiro[fluorene-9,9′-xanthene] | 8-Fluoro, 2-Diphenylamino | Enhanced Hole-Transport |

| SFX-F-NCz | spiro[fluorene-9,9′-xanthene] | 8-Fluoro, 2-Carbazolyl | Host Material for Phosphorescent OLEDs |

Design and Synthesis of Conjugated Polymers and Oligomers Incorporating Fluorenyl Amine Units

The incorporation of fluorenyl amine units into conjugated polymers and oligomers is a well-established strategy for developing materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The this compound monomer offers the potential to create novel polymers with enhanced performance characteristics.

The synthesis of such polymers can be achieved through various cross-coupling reactions, with Suzuki and Sonogashira couplings being the most prominent methods. For Suzuki coupling, a dibromo- or ditriflate-functionalized this compound derivative can be copolymerized with a variety of aromatic diboronic acids or esters. The choice of the co-monomer is crucial for tuning the band gap, energy levels, and charge transport properties of the resulting polymer. For instance, copolymerization with electron-deficient units like benzothiadiazole can lead to polymers with intramolecular charge transfer characteristics, which are desirable for OPV applications.

Fluorene-based oligomers offer advantages over their polymeric counterparts in terms of well-defined molecular weight and easier purification. nih.gov Short, well-defined oligomers of this compound can be synthesized using iterative cross-coupling reactions. These oligomers can serve as model compounds to study the structure-property relationships or be used as active materials in high-performance OLEDs.

The fluorine substituent on the fluorene backbone is expected to lower the HOMO and LUMO energy levels of the resulting polymers and oligomers, which can improve their air stability and facilitate electron injection in electronic devices. The amino group can be further functionalized to modulate solubility and intermolecular interactions.

| Polymer/Oligomer | Synthetic Method | Co-monomer/End-capper | Potential Application |

| P(F-F-NH2-co-BT) | Suzuki Coupling | Benzothiadiazole | Organic Photovoltaics |

| P(F-F-NH2-co-F) | Suzuki Coupling | Fluorene | Blue-Emitting OLEDs |

| O(F-F-NH2)3 | Iterative Suzuki Coupling | Phenyl | Model Compound/OLED Emitter |

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis of the Fluorenyl Amine Moiety

The primary source of conformational flexibility in the 8-Fluoro-9H-fluoren-2-amine molecule arises from the rotation of the amino group about the C2-N bond. The fluorene (B118485) backbone itself is a largely planar and rigid structure. The rotation of the C-N bond is not entirely free; it is subject to a rotational energy barrier due to the partial double bond character that arises from the conjugation of the nitrogen lone pair with the aromatic π-system.

In aromatic amines, this rotational barrier is significant enough to influence the preferred orientation of the amino group relative to the ring. Theoretical studies on related aromatic compounds show that rotational barriers can vary, but they dictate specific, low-energy conformations. For aniline, the simplest aromatic amine, the amino group is nearly planar with the benzene (B151609) ring in its lowest energy state to maximize this π-conjugation. While specific computational data for this compound is not available, analysis of the crystal structure of the parent 2-aminofluorene (B1664046) shows the amino group to be essentially coplanar with the fluorene ring system. This planarity suggests a significant energy barrier to rotation, locking the amine hydrogens into defined positions that facilitate intermolecular interactions.

Influence of Fluorine on Molecular Geometry and Electronic Distribution

The introduction of a fluorine atom at the C8 position has a pronounced, albeit localized, impact on the molecular geometry and the distribution of electron density. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (σ-withdrawal). This effect polarizes the C-F bond, leading to a partial positive charge on the carbon atom (C8) and a partial negative charge on the fluorine atom.

Intermolecular Forces and Crystal Packing Effects

The arrangement of molecules in the crystalline lattice of this compound is a result of a combination of intermolecular forces. Based on the crystal structure of 2-aminofluorene, the primary interactions are N-H···N hydrogen bonds, which form the principal supramolecular synthons. These strong, directional bonds act as the primary organizing force in the crystal packing.

Beyond these strong hydrogen bonds, weaker interactions play a significant role in achieving a densely packed structure. These include:

π-π Stacking: The planar fluorene rings can stack upon one another, an interaction driven by favorable electrostatic and dispersion forces between the aromatic systems.

C-H···π Interactions: Hydrogen atoms from the methylene (B1212753) bridge (C9) and the aromatic rings can interact with the electron-rich faces of adjacent fluorene systems.

Hydrogen Bonding Networks in Crystalline Structures

The dominant feature of the crystal structure of aminofluorene derivatives is the extensive network of hydrogen bonds formed by the amino group. In the crystal structure of the parent compound, 2-aminofluorene, each molecule acts as both a hydrogen bond donor and acceptor. The two hydrogen atoms of the primary amine (N-H) form bonds with the nitrogen atoms of two neighboring molecules.

This results in a characteristic N-H···N hydrogen bonding motif. Specifically, one amino group donates to the nitrogen of an adjacent molecule, which in turn donates to another, creating infinite one-dimensional chains or tapes of interconnected molecules. This pattern is a common and robust feature in the crystal engineering of primary aromatic amines.

The precise geometry of these hydrogen bonds (i.e., the N-H···N distance and the N-H-N angle) is critical to the stability of the network. In 2-aminofluorene, these interactions link molecules head-to-tail, forming a well-ordered, stable supramolecular architecture. For this compound, this primary N-H···N network is expected to be preserved. The fluorine atom at the distant C8 position is unlikely to disrupt this primary motif but may influence the secondary packing of these hydrogen-bonded chains through the weak C-H···F and dipole-dipole interactions mentioned previously.

Structure Electronic Property Relationships in Fluorinated Fluorenyl Amines

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The reactivity and electronic behavior of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org In 8-Fluoro-9h-fluoren-2-amine, the distribution and energies of these orbitals are significantly influenced by the substituents on the fluorene (B118485) core.

The HOMO is associated with the molecule's ability to donate electrons, thus relating to its nucleophilicity. youtube.compku.edu.cn In contrast, the LUMO relates to the ability to accept electrons, defining its electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the amino group, being electron-donating, will contribute significantly to the HOMO, increasing its energy level. Conversely, the electron-withdrawing fluorine atom will lower the energy of the LUMO. This combined effect leads to a smaller HOMO-LUMO gap compared to the unsubstituted fluorenylamine, which has implications for its photophysical properties.

Table 1: Theoretical Frontier Molecular Orbital Characteristics of Substituted Fluorenes

| Compound | Substituent Effects | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |

| 9h-Fluoren-2-amine | Amine (donating) | Higher | - | Moderate |

| 8-Fluoro-9h-fluorene | Fluorine (withdrawing) | - | Lower | Moderate |

| This compound | Amine (donating) & Fluorine (withdrawing) | Higher | Lower | Smaller |

Note: This table represents expected qualitative trends based on the electronic nature of the substituents.

Modulation of Electron Density Distribution via Fluorine and Amine Groups

The presence of both an electron-donating group (amine) and an electron-withdrawing group (fluorine) on the fluorene scaffold creates a significant modulation of the electron density distribution across the molecule. The amino group increases the electron density on the aromatic ring system through resonance effects. quora.com In contrast, the highly electronegative fluorine atom withdraws electron density primarily through an inductive effect. nih.gov

This creates a polarized molecule with distinct regions of higher and lower electron density. The π-electron cloud of the fluorene ring system is pushed by the amine group and pulled by the fluorine atom, leading to a charge redistribution that influences the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Theoretical Frameworks of "Push-Pull" Electronic Systems

Molecules like this compound, which are substituted with both electron-donating and electron-withdrawing groups, are classic examples of "push-pull" systems. frontiersin.org This concept is central to the design of organic materials for electronics and photonics.

In this framework, the electron-donating group (the "push" component, -NH2) is connected to the electron-withdrawing group (the "pull" component, -F) through a π-conjugated system (the fluorene core). This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. The efficiency of this charge transfer is dependent on the strength of the donor and acceptor groups and the nature of the π-bridge.

The theoretical description of such systems often involves computational methods like Density Functional Theory (DFT) to model the electronic structure and predict properties arising from the push-pull character.

Photophysical Properties and Electronic Transitions

The push-pull nature of this compound is expected to give rise to interesting photophysical properties. The electronic transitions in such molecules often have a significant charge-transfer character. rsc.org The absorption of light promotes an electron from the HOMO, which is largely localized on the electron-rich part of the molecule (around the amine group and the fluorene ring), to the LUMO, which has a greater contribution from the electron-deficient region (influenced by the fluorine atom).

This intramolecular charge transfer upon excitation often results in a large change in the dipole moment between the ground and excited states. A key consequence of this is solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent. figshare.com In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence spectrum.

The fluorescence quantum yield, which is a measure of the efficiency of the emission process, is also influenced by the push-pull structure. While direct experimental data for this compound is not available, related push-pull systems have shown that the nature of the donor and acceptor can be tuned to optimize emission properties. researchgate.net

Table 2: Expected Photophysical Properties of this compound in Different Solvents

| Solvent | Polarity | Expected Absorption λmax | Expected Emission λmax | Expected Stokes Shift |

| Cyclohexane | Low | Shorter Wavelength | Shorter Wavelength | Smaller |

| Dichloromethane | Medium | Intermediate Wavelength | Intermediate Wavelength | Intermediate |

| Acetonitrile | High | Longer Wavelength | Longer Wavelength | Larger |

Note: This table illustrates the expected solvatochromic effect based on the principles of push-pull systems.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscispace.com It is widely employed to predict the properties of molecules with a high degree of accuracy. Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict spectroscopic parameters. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For a molecule like 8-Fluoro-9h-fluoren-2-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are employed to find this optimized geometry. nih.gov This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. mdpi.com

Once the geometry is optimized, various electronic properties can be calculated. A critical aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEgap), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily excited. Other quantum chemical descriptors derived from these energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide further insights into the molecule's reactivity.

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: This table presents typical parameters obtained from DFT calculations and is for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.)

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Energy of the outermost electron-filled orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Energy of the first empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔEgap | 3.5 to 4.5 | An indicator of chemical stability and reactivity. |

| Ionization Potential | IP | 5.5 to 6.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity | EA | 1.5 to 2.5 | The energy released when an electron is added to the molecule. |

TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Vis spectrum and identify the maximum absorption wavelengths (λmax). nih.govacs.org This allows for the assignment and interpretation of experimentally observed absorption bands. researchgate.net

In addition to electronic spectra, DFT calculations can predict vibrational spectra, including Infrared (IR) and Raman spectra. By computing the vibrational frequencies corresponding to the normal modes of the molecule at its optimized geometry, a theoretical spectrum can be generated, which aids in the interpretation of experimental spectroscopic data. researchgate.net

DFT calculations can be instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediate structures, and calculate activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds. While specific studies on the reaction pathways involving this compound were not found, this methodology is generally applied to understand the synthesis and reactivity of novel compounds.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule, MD simulations can explore its conformational space to identify stable conformations and understand its dynamic behavior. researchgate.net In a typical MD simulation, the forces between atoms are calculated, and Newton's equations of motion are solved to simulate the trajectory of the system.

For a compound like this compound, MD simulations could reveal the flexibility of the fluorene (B118485) ring system and the rotational freedom of the amine group. These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological macromolecule. The stability of a ligand within a protein binding site can also be assessed using MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. nih.gov

Molecular Docking and Simulation of Interactions with Molecular Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov The goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target.

For this compound, docking studies could be performed to explore its potential interactions with various enzymes or receptors. The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations of the ligand within the receptor's active site and scores them based on a scoring function. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-stacking, that stabilize the complex. researchgate.net For example, studies on other fluorene-containing scaffolds have used docking to successfully predict binding interactions with target proteins. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for a Fluorene Derivative (Note: This table is a hypothetical representation based on docking studies of similar compounds and does not represent actual data for this compound.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| DNA Topoisomerase IV | -8.5 | ASP-81, SER-82 | Hydrogen Bond |

| Lanosterol 14α-demethylase | -9.2 | TYR-132, HEM | π-Stacking, Metal Contact |

| Dihydrofolate Reductase | -7.9 | ILE-50, PHE-31 | Hydrophobic, π-π T-shaped |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Models Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

A theoretical QSAR model for a series of fluorene amine derivatives could be developed as follows:

Data Set: A series of fluorene amine analogs with experimentally measured biological activity (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These can be classified as topological, geometrical, electronic, or constitutional descriptors.

Model Building: Statistical methods, such as Stepwise Multiple Linear Regression (SMLR) or machine learning algorithms like General Regression Neural Networks (GRNN), are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power and robustness of the resulting QSAR model are rigorously tested using internal and external validation techniques. researchgate.net

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucida ting Reaction Products and Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 8-Fluoro-9h-fluoren-2-amine, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

In a hypothetical ¹H NMR spectrum, the protons on the fluorene (B118485) ring system would exhibit distinct chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The protons on the fluorine-bearing ring would show additional complexity due to H-F coupling.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. While specific data for this compound is scarce, theoretical calculations for the parent compound, 2-aminofluorene (B1664046), have been performed to predict its NMR chemical shifts. nih.gov A similar approach could be applied to this compound to estimate its spectral parameters. A PubChem entry for the isomeric 7-Fluoro-9h-fluoren-2-amine indicates the availability of a ¹³C NMR spectrum, suggesting that such data is obtainable for fluorinated aminofluorenes. nih.gov

Mass Spectrometry for Reaction Pathway Elucidation and Molecular Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₃H₁₀FN).

The fragmentation of aromatic amines often involves the loss of small neutral molecules or radicals. For 2-aminofluorene, the non-fluorinated analog, the most abundant peak in its GC-MS spectrum is the molecular ion at m/z 181, with a significant fragment at m/z 180 due to the loss of a hydrogen atom, and another at m/z 152. nih.gov For this compound, the introduction of a fluorine atom would influence the fragmentation pathways. While the fluorine atom itself does not readily participate in electron ionization, its presence can affect the stability of the resulting fragments. nih.gov Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and similar processes could be anticipated for the amino group in this fluorene derivative. libretexts.org

Hypothetical Mass Spectrometry Data for this compound

| Fragment | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | C₁₃H₁₀FN⁺ | 199 |

| [M-H]⁺ | C₁₃H₉FN⁺ | 198 |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Excited State Dynamics

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic fluorene system. The positions and intensities of these bands would be modulated by the amino and fluoro substituents.

For the parent 2-aminofluorene, the experimental UV-Vis spectrum shows absorption maxima at 287.5 nm and 315 nm. nih.gov The introduction of a fluorine atom at the 8-position would likely cause a shift in these absorption bands. researchgate.net

Fluorescence spectroscopy would reveal the emission properties of the molecule after excitation. Many fluorene derivatives are known to be fluorescent, and their emission characteristics are sensitive to the nature and position of substituents. Studies on other amine-reactive fluorene probes have shown that their fluorescence quantum yields can be significantly influenced by their chemical environment. nih.govnih.gov

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amino group and potential C-H···F or π-π stacking interactions between the fluorene rings. These interactions are crucial for understanding the solid-state packing and properties of the material.

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Analysis in Mechanistic Contexts

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the N-H stretching and bending vibrations of the primary amine group, C-H stretching and bending vibrations of the aromatic rings, and skeletal vibrations of the fluorene framework. A key feature would be the C-F stretching vibration, which typically appears as a strong band in the infrared spectrum.

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can assign the observed vibrational bands to specific atomic motions. Such an analysis has been performed for 2-aminofluorene, providing a basis for interpreting the spectra of its fluorinated derivatives. nih.gov The NIST Chemistry WebBook provides the condensed phase IR spectrum for 2-aminofluorene, which serves as a useful reference. nist.gov

Based on a comprehensive search of available scientific literature, there is no specific research data concerning the application of the chemical compound This compound in the fields of advanced materials science as outlined in the request.

The specified areas of interest included:

Organic Electronics and Optoelectronics (OLEDs, Organic Photovoltaics)

Nonlinear Optical (NLO) Materials

While extensive research exists for related fluorene derivatives, such as 9,9-disubstituted-fluoren-2-amine and other isomers, no studies detailing the synthesis, properties, or performance of the specific "8-Fluoro" isomer in these applications could be identified.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and focus solely on "this compound." Providing information on other fluorene compounds would not meet the specific requirements of the request.

Should you be interested in an article on a more widely researched fluorene derivative for which data is available, such as 9,9-dimethyl-9H-fluoren-2-amine or the general class of fluorenylamine-based materials , please provide a revised subject.

Exploration of Potential Applications in Advanced Materials Science

Mechanochromic Luminescent Materials

Mechanochromic luminescent (MCL) materials are a class of smart materials that exhibit changes in their luminescent color in response to mechanical stimuli, such as grinding, shearing, or pressing. This phenomenon is typically reversible and is associated with alterations in the molecular packing and conformation in the solid state. Donor-acceptor (D-A) architectures are a common design strategy for MCL materials, where the intramolecular charge transfer (ICT) characteristics are sensitive to the local molecular environment. In the case of 8-Fluoro-9h-fluoren-2-amine, the amine group acts as an electron donor and the fluorene (B118485) ring, influenced by the electronegative fluorine atom, can act as an acceptor, creating a D-A system.

The design of responsive fluorene-based compounds for mechanochromic applications often involves the introduction of functional groups that can influence intermolecular interactions and molecular conformation. The synthesis of this compound would likely involve a multi-step process, potentially starting with the fluorination of a suitable fluorene precursor, followed by nitration and subsequent reduction to introduce the amine group. The precise control of regioselectivity during these synthetic steps is crucial to obtaining the desired 8-fluoro-2-amino substitution pattern.

A general synthetic approach could be envisioned as follows:

Nitration of 9H-fluorene: Introduction of a nitro group at the 2-position.

Fluorination: Introduction of a fluorine atom at the 8-position. This step might require specific directing groups or a suitable starting material that already contains the fluorine atom.

Reduction of the nitro group: Conversion of the nitro group to an amine group to yield the final product.

The resulting compound, this compound, would possess both a hydrogen-bond-donating amine group and a fluorine atom capable of participating in non-covalent interactions, which are key features in the design of mechanochromic materials.

The mechanism of mechanochromism in fluorene-based compounds is primarily attributed to the transition between different solid-state packing arrangements upon the application of mechanical force. nih.gov In its crystalline state, the compound may exhibit a specific emission color. Grinding or shearing the crystals can disrupt the ordered packing, leading to an amorphous state with a different emission color. This change is often due to alterations in the extent of π-π stacking and other intermolecular interactions, which affects the energy of the excited state.

For a donor-acceptor molecule like this compound, the proposed mechanism would involve the following:

Crystalline State: In the crystalline form, the molecules are likely arranged in a way that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as hydrogen bonding from the amine group and potential C-H···F interactions. This ordered packing would result in a specific, stable emission wavelength.

Amorphous State: Upon grinding, the crystal lattice is disrupted. This leads to a more disordered, amorphous state where the molecules have different relative orientations. This change in the local environment can alter the degree of intramolecular charge transfer in the excited state, resulting in a shift in the emission wavelength. rsc.org For instance, a more planar conformation in the amorphous state could lead to a red-shift in the emission, while a more twisted conformation could result in a blue-shift.

The reversibility of this process is often achieved by providing energy to the system, for example, through heating or exposure to solvent vapors, which allows the molecules to rearrange back into their more stable crystalline state.

| Stimulus | Proposed Structural Change | Observed Luminescent Change |

| Mechanical Grinding | Crystalline to amorphous transition | Shift in emission wavelength (e.g., blue to green) |

| Heating/Solvent Fuming | Amorphous to crystalline transition | Reversion to original emission color |

Supramolecular Assembly and Self-Organized Systems

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. The functional groups present in this compound make it an excellent candidate for forming such assemblies. The amine group can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. Furthermore, the fluorine atom can participate in weaker C-H···F hydrogen bonds and halogen bonding. The aromatic fluorene core can engage in π-π stacking interactions.

The interplay of these various non-covalent forces can direct the self-assembly of this compound into a variety of supramolecular architectures, such as nanofibers, vesicles, or organogels. The specific nature of the assembled structures would be dependent on factors like solvent polarity, temperature, and concentration. For instance, in a nonpolar solvent, hydrogen bonding between the amine groups might be the dominant interaction, leading to the formation of one-dimensional chains. In contrast, in a more polar solvent, π-π stacking of the fluorene cores might become more significant.

The ability to control the self-assembly of this compound could lead to the development of novel materials with tailored optical and electronic properties. For example, the alignment of the fluorene units within a self-assembled structure could enhance charge transport, making the material suitable for applications in organic electronics.

| Intermolecular Interaction | Potential Role in Self-Assembly | Resulting Supramolecular Structure |

| N-H···N Hydrogen Bonding | Directional assembly of molecules | 1D chains or tapes |

| π-π Stacking | Stacking of aromatic cores | Columnar or lamellar structures |

| C-H···F Interactions | Fine-tuning of molecular packing | 3D networks |

Interaction with Specific Molecular Architectures: Fundamental Studies

Molecular Recognition and Binding Mechanisms with Synthetic Receptors

The study of molecular recognition involves understanding the specific, non-covalent interactions between a host molecule (the synthetic receptor) and a guest molecule (in this case, 8-Fluoro-9H-fluoren-2-amine). These interactions are governed by a variety of forces including hydrogen bonding, van der Waals forces, hydrophobic effects, and π-π stacking. The design of synthetic receptors is a key area of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery.

Future research into the binding of this compound with synthetic receptors would likely involve the design of macrocyclic hosts, such as cyclodextrins, calixarenes, or custom-synthesized molecular clefts. The fluorine atom at the 8-position could introduce unique electronic and steric properties that would influence its binding affinity and selectivity compared to non-fluorinated analogs.

Table 1: Potential Synthetic Receptors and Key Interaction Sites for this compound

| Synthetic Receptor Type | Potential Interaction with this compound | Key Functional Groups Involved |